Lipophilicity and Predicted Absorption: XLogP3 Comparison Against the 4-Position Dimethylsulfamoyl Analog
The target compound exhibits an XLogP3 of 1.0, approximately 1.5 log units lower than the 4-position dimethylsulfamoyl analog (XLogP3 = 2.5). This reduction in lipophilicity is driven by the 4-methoxy and 3-dimethylsulfamoyl substitutions on the phenyl ring, which increase polarity relative to the para-only sulfamoyl congener. In early-stage drug discovery, a lower XLogP3 is associated with reduced hERG affinity, lower metabolic turnover, and improved solubility, making the target compound a more attractive starting point for optimization than the more lipophilic para analog .
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid (CAS 926260-38-0): XLogP3 = 2.5 |
| Quantified Difference | Δ XLogP3 = -1.5 (target is 2.5× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity is consistently correlated with reduced off-target promiscuity and attrition risk in drug development, directly informing lead selection decisions.
- [1] PubChem. CID 2493141 XLogP3=1.0; CID 16767659 XLogP3=2.5. Computed by XLogP3 3.0 (PubChem release 2025). View Source
